trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxyl group at position 3, a trifluoromethyl group at position 4, and a tert-butyl carbamate protecting group at the nitrogen atom. Its molecular formula is C₁₁H₁₈F₃NO₃, with a molecular weight of 269.26 g/mol . The compound is identified by CAS numbers 1932796-99-0 (trans-isomer) and 1817633-15-0 (hydroxymethyl variant) . The trans-configuration is critical for its stereochemical interactions in medicinal chemistry applications. It is commonly used as an intermediate in synthesizing bioactive molecules, leveraging the trifluoromethyl group’s metabolic stability and lipophilicity-enhancing properties .
Properties
Molecular Formula |
C10H16F3NO3 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(7(15)5-14)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
LGDQVQKYGGARIZ-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Aldimines and Grignard Reagents
A highly diastereoselective one-pot cascade process has been reported for the synthesis of trans-4-hydroxy-5-substituted pyrrolidinones, which can be adapted to prepare the target compound with trifluoromethyl substitution at the 4-position.
- Starting from chiral N-tert-butanesulfinyl aldimines derived from α-chiral precursors such as D-malic acid.
- Reaction with Grignard reagents to introduce the substituents at the 4-position.
- Oxidation and reduction steps to install the hydroxy group at the 3-position.
- Protection of the nitrogen with tert-butyl carbamate (Boc) using tert-butyl dicarbonate (Boc2O).
- Aldimine synthesis involves condensation of aldehydes with 2-methylpropane-2-sulfinamide in the presence of copper sulfate and pyridinium p-toluenesulfonate.
- Grignard addition is conducted at low temperatures (e.g., −78 °C) to control stereochemistry.
- Oxidation with Dess–Martin periodinane (DMP).
- Boc protection under mild basic conditions with Boc2O, DMAP, and triethylamine in DMF.
- Overall yields for intermediate steps range from 65% to 89%.
- The process affords high diastereoselectivity favoring the trans isomer.
This method is supported by literature on the synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones and can be adapted for trifluoromethyl substitution.
Introduction of Trifluoromethyl Group
The trifluoromethyl group at the 4-position can be introduced by:
- Using trifluoromethyl-substituted precursors or reagents in the Grignard addition step.
- Employing trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMS-CF3) or electrophilic trifluoromethylation reagents on suitable intermediates.
Alternatively, trifluoromethyl-substituted pyrrolidines have been synthesized by:
Protection of Nitrogen with tert-Butyl Carbamate
The nitrogen atom in the pyrrolidine ring is protected as a tert-butyl carbamate (Boc) to:
- Enhance stability during synthesis.
- Facilitate purification.
- Provide a handle for further functionalization.
This is typically achieved by reacting the free amine with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) in solvents like DMF or dichloromethane.
Summary Table of Preparation Steps
| Step | Starting Material/Intermediate | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | α-Chiral precursor (e.g., D-malic acid derivative) | Conversion to ester, regioselective desilylation | Chiral alcohol intermediate | 65-74% yield |
| 2 | Chiral alcohol | Oxidation (Dess–Martin periodinane) | Aldehyde intermediate | Quantitative yield |
| 3 | Aldehyde intermediate | Condensation with 2-methylpropane-2-sulfinamide, CuSO4 catalyst | N-tert-butanesulfinyl aldimine | 84% yield |
| 4 | Aldimine | Reaction with trifluoromethyl-substituted Grignard reagent at −78 °C | Pyrrolidinone intermediate with trifluoromethyl group | High diastereoselectivity |
| 5 | Pyrrolidinone intermediate | Oxidation and reduction steps | Installation of hydroxy group at 3-position | 89% overall yield |
| 6 | Free amine intermediate | Boc protection (Boc2O, DMAP, Et3N) | trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate | Facilitates purification and stability |
Research Discoveries and Observations
- The trifluoromethyl substitution enhances lipophilicity and metabolic stability, which is valuable for drug design.
- The stereochemical control in the synthesis is critical to obtain the trans isomer with the desired bioactive conformation.
- The use of chiral sulfinamide auxiliaries allows for high stereoselectivity and yields in the pyrrolidine ring construction.
- The tert-butyl carbamate protection is a standard approach for nitrogen protection in heterocyclic synthesis, allowing for subsequent modifications or deprotection under mild acidic conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted into a carbonyl group.
Reduction: Reduction reactions can convert the trifluoromethyl group into a methyl group.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the reagent used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing biological pathways .
Comparison with Similar Compounds
Functional Group Modifications
The following table highlights structural analogs with variations in substituents and their physicochemical properties:
Key Observations
- Trifluoromethyl Group: Compounds with the trifluoromethyl group (e.g., ) exhibit enhanced metabolic stability compared to non-fluorinated analogs.
- Hydroxyl vs. Hydroxymethyl : The hydroxymethyl variant () offers improved solubility in polar solvents, whereas the hydroxyl analog () is more reactive in nucleophilic substitutions.
- Sulfanyl vs. Ether Linkages : The sulfanyl-containing compound () demonstrates higher synthetic yields (84%) compared to ether-linked derivatives, likely due to milder reaction conditions.
Comparison with Other Pyrrolidine Derivatives
- Triazole Derivatives : Compounds like tert-butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate () are synthesized via Cu-catalyzed azide-alkyne cycloaddition (82% yield), highlighting the versatility of pyrrolidine scaffolds in click chemistry .
- Amino-Substituted Analogs: tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate () is prepared via reductive amination, with applications in peptide mimetics.
Biological Activity
trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS Number: 1817633-15-0) is a heterocyclic compound known for its diverse biological activities. With a molecular formula of C11H18NO3F3 and a molecular weight of 269.26 g/mol, this compound has garnered attention in pharmaceutical and biochemical research due to its potential therapeutic applications, particularly in neurological disorders and enzyme inhibition.
- Molecular Formula : C11H18NO3F3
- Molecular Weight : 269.26 g/mol
- CAS Number : 1817633-15-0
1. Pharmaceutical Applications
Research indicates that this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to cross the blood-brain barrier, which is essential for central nervous system (CNS) drug development .
2. Enzyme Inhibition Studies
Studies have shown that this compound exhibits significant enzyme inhibition properties. It has been utilized in biochemical research to understand the mechanisms of action for specific biological pathways, particularly in enzyme inhibition assays. The presence of the hydroxymethyl group contributes to its binding affinity with target enzymes, making it a valuable tool in drug discovery .
3. Neuroprotective Effects
In vitro studies have demonstrated that this compound possesses neuroprotective effects against oxidative stress-induced cell death. This was particularly noted in glial cells exposed to tert-butyl hydroperoxide (tBuOOH), where the compound showed substantial protective effects, highlighting its potential as a neuroprotective agent .
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : In an experiment involving primary glial cells, treatment with varying concentrations of the compound revealed a dose-dependent reduction in cell death caused by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Case Study 2 : A study focused on enzyme kinetics demonstrated that the compound significantly inhibited specific enzymes associated with metabolic pathways relevant to CNS function, further supporting its role in pharmaceutical applications targeting neurological disorders.
Research Findings
Q & A
Q. How can researchers validate the compound’s biological target interactions, and what computational tools aid in mechanistic studies?
- Methodological Answer : Employ surface plasmon resonance (SPR) or ITC to measure binding affinity to enzymes/receptors. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand–target interactions. Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
